(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose is a synthetic organic compound with a unique structure that includes an amino group, a deoxy sugar, and an isopropylidene protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose typically involves multiple steps starting from a suitable sugar precursor. One common method involves the protection of the hydroxyl groups of a hexose sugar, followed by selective deoxygenation and introduction of the amino group. The isopropylidene group is introduced to protect the hydroxyl groups during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Major products formed from these reactions include oximes, nitriles, amides, and other functionalized derivatives, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential role in biochemical pathways. Its amino group and deoxy sugar moiety make it a candidate for studying enzyme-substrate interactions and metabolic processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with antibacterial or antiviral properties.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The deoxy sugar moiety can mimic natural substrates, allowing the compound to participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-6-deoxy-D-glucose: Similar in structure but lacks the isopropylidene protecting group.
6-Deoxy-6-iodo-D-glucose: Contains an iodine atom instead of an amino group.
1,2-O-Isopropylidene-α-D-glucofuranose: Similar protecting group but lacks the amino and deoxy functionalities.
Uniqueness
(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose is unique due to the combination of its amino group, deoxy sugar, and isopropylidene protecting group
Properties
CAS No. |
354764-01-5 |
---|---|
Molecular Formula |
C₉H₁₇NO₅ |
Molecular Weight |
219.23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.